Carbazole derivative 1
Overview
Description
Carbazole derivative 1 is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics
Scientific Research Applications
Carbazole derivative 1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole derivative 1 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration: Introduction of a nitro group to the carbazole core.
Reduction: Reduction of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom using a fluorinating agent.
Coupling Reaction: Coupling of the fluorinated carbazole with pyridin-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale production, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbazole derivative 1 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole oxides, while substitution reactions can introduce various functional groups to the carbazole core.
Mechanism of Action
The mechanism of action of Carbazole derivative 1 involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridin-3-ylmethyl group enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Carbazole derivative 1 can be compared with other similar compounds, such as:
2-fluoro-9H-carbazole: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.
7-(pyridin-3-ylmethyl)-9H-carbazole: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
2-chloro-7-(pyridin-3-ylmethyl)-9H-carbazole: Substitution of fluorine with chlorine may alter its reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-7-(pyridin-3-ylmethyl)-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-14-4-6-16-15-5-3-12(8-13-2-1-7-20-11-13)9-17(15)21-18(16)10-14/h1-7,9-11,21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQNAOJQWIHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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